2-(2-ethoxyphenoxy)-N,N-diethylethanamine
Description
2-(2-ethoxyphenoxy)-N,N-diethylethanamine is an organic compound with a complex structure that includes an ethoxyphenoxy group and a diethylethanamine moiety. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Properties
IUPAC Name |
2-(2-ethoxyphenoxy)-N,N-diethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-15(5-2)11-12-17-14-10-8-7-9-13(14)16-6-3/h7-10H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMMAMRGHNJQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenoxy)-N,N-diethylethanamine typically involves the reaction of 2-ethoxyphenol with 1,2-dibromoethane in the presence of a phase-transfer catalyst and a mild dilute aqueous alkali. The reaction proceeds through a substitution mechanism, resulting in the formation of 2-(2-ethoxyphenoxy)ethyl bromide, which is then further reacted with diethylamine to yield the final product .
Industrial Production Methods
Industrial production of 2-(2-ethoxyphenoxy)-N,N-diethylethanamine follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxyphenoxy)-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and phase-transfer catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-ethoxyphenoxy)-N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of certain medical conditions.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets and pathways. The compound is known to act on alpha-1 adrenergic receptors, leading to the relaxation of smooth muscles in the prostate and bladder. This action improves urinary flow and alleviates symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: An alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Viloxazine: A selective norepinephrine reuptake inhibitor with antidepressant properties .
Uniqueness
2-(2-ethoxyphenoxy)-N,N-diethylethanamine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike other similar compounds, it has a unique combination of ethoxyphenoxy and diethylethanamine groups, making it suitable for specific applications in medicinal chemistry and industrial processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
